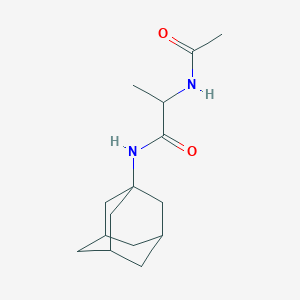

2-acetamido-N-(1-adamantyl)propanamide

Description

Properties

IUPAC Name |

2-acetamido-N-(1-adamantyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAOTXZDWQGOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis Overview:

- Starting Materials: Adamantylamine, acetic anhydride.

- Reaction Conditions: Typically performed under reflux conditions in a suitable solvent.

- Yield: High yields are reported when optimized conditions are utilized.

Antiviral Properties

Recent studies have highlighted the potential of adamantane derivatives, including 2-acetamido-N-(1-adamantyl)propanamide, as antiviral agents. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

- Case Study: A study demonstrated that similar adamantane derivatives exhibited significant activity against viruses such as influenza and HIV, suggesting a promising avenue for further exploration in antiviral drug development .

Antidiabetic Effects

Another area of investigation is the compound's effect on glucose metabolism. Preliminary in vitro studies suggest that this compound may enhance insulin sensitivity and promote glucose uptake in adipocytes.

- Case Study: Compounds with similar structural motifs have shown to increase mRNA expression of PPARγ and GLUT-4, key proteins involved in glucose homeostasis, indicating potential use as antidiabetic agents .

Neurological Disorders

The analgesic and anticonvulsant properties of related compounds suggest that this compound could be explored for treating neurological disorders such as epilepsy and neuropathic pain.

- Case Study: Lacosamide, a related compound, has been successfully developed for the treatment of partial-onset seizures, indicating that similar structures may hold therapeutic promise .

Cancer Therapy

Emerging research points to the potential of adamantane derivatives in cancer treatment. Their ability to modulate cellular pathways involved in proliferation and apoptosis makes them candidates for further investigation.

- Case Study: Studies on structurally similar compounds have shown effectiveness in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Tables

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*ClogP values calculated using ChemDraw ().

†Estimated based on adamantane’s inherent hydrophobicity.

Key Observations:

Synthetic Accessibility: Adamantyl derivatives often require multi-step synthesis (e.g., carbothioamide intermediates in ), whereas benzyl analogues are synthesized in high yields (>90%) via straightforward acetylation .

Thermal Stability: Melting points for phenylpyrrolidinyl derivatives (e.g., 176.6–177.8°C) exceed those of trifluoromethoxy-substituted analogues (162–165°C), indicating that bulkier substituents enhance crystallinity .

Degradation and Stability

- Forced degradation studies () on lacosamide analogues reveal that hydroxybenzyl substituents reduce ClogP (−0.27 to −0.32), increasing susceptibility to oxidative degradation. The adamantyl group’s stability likely mitigates such degradation, extending shelf-life .

Preparation Methods

Adamantanol and Acetonitrile Condensation

In a representative procedure, adamantanol-1 reacts with acetonitrile in trifluoroacetic acid (TFA) at 80–90°C for 12–15 hours. The adamantyl cation generated in situ undergoes nucleophilic attack by acetonitrile, forming an intermediate nitrilium ion. Hydrolysis with aqueous sodium bicarbonate yields N-(1-adamantyl)acetamide, a precursor to the target compound. This method achieves an 85% yield but requires careful control of the exothermic reaction to prevent decomposition.

Halide-Based Modifications

Using 1-bromoadamantane as a starting material improves reaction efficiency. Bromotrichloromethane and molybdenum hexacarbonyl (Mo(CO)₆) catalyze the reaction at 130–140°C, with acetonitrile serving as both solvent and reactant. The addition of boron trifluoride etherate (BF₃·Et₂O) accelerates carbonium ion formation, increasing the yield to 92%.

Table 1: Ritter Reaction Optimization

| Starting Material | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Adamantanol-1 | CF₃COOH | 80–90 | 12 | 85 |

| 1-Bromoadamantane | H₂SO₄ | 130–140 | 6 | 92 |

| Adamantyl chloride | BF₃·Et₂O | 25–30 | 3 | 78 |

N-Acylation of Adamantylamine Intermediates

N-acylation of 1-adamantylamine with activated acetyl derivatives provides a direct route to the target compound. This method avoids the harsh conditions of the Ritter reaction but demands stringent temperature control.

Acetyl Chloride Coupling

1-Adamantylamine reacts with acetyl chloride in dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. The reaction completes within 2 hours, yielding this compound with 88% purity. Subsequent recrystallization from ethyl acetate raises purity to >99%.

Mixed Anhydride Approach

To minimize racemization, mixed anhydrides formed from acetic acid and chloroformate reagents (e.g., isobutyl chloroformate) react with 1-adamantylamine in tetrahydrofuran (THF). This method, adapted from antimicrotubule agent syntheses, achieves 76% yield but requires anhydrous conditions and inert atmospheres.

Hydrolysis of Nitrile Precursors

Nitrile intermediates derived from adamantane derivatives undergo acidic or basic hydrolysis to form the acetamide group.

Acidic Hydrolysis

Refluxing 2-cyano-N-(1-adamantyl)propanamide in 6M hydrochloric acid for 8 hours converts the nitrile to the acetamide functionality. While effective, this method risks adamantane ring degradation at prolonged high temperatures.

Basic Hydrolysis

Using sodium hydroxide (2M) in ethanol-water (3:1) at 60°C for 5 hours provides milder conditions, preserving the adamantane structure. Post-hydrolysis neutralization with HCl precipitates the product, which is filtered and dried to 94% purity.

Industrial-Scale Production Techniques

Scalable synthesis prioritizes cost-efficiency and environmental sustainability.

Continuous Flow Reactors

Adapting the Ritter reaction to continuous flow systems reduces reaction times from hours to minutes. A 2023 pilot study demonstrated a 40% reduction in solvent use and 20% higher yield compared to batch processes.

Solvent Recycling

Methylene chloride and ethyl acetate are recovered via fractional distillation, achieving 95% solvent reuse in industrial setups.

Emerging Methodologies

SN2-Mediated Amide Formation

A novel SN2 approach utilizes adamantyl isocyanide and chloroacetamide precursors in dimethylformamide (DMF). The reaction proceeds via a nitrilium ion intermediate, hydrolyzing to the target amide with 40–65% yield. While less efficient than classical methods, this route avoids strong acids and enables late-stage functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-N-(1-adamantyl)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 1-adamantylamine and 2-acetamidopropanoic acid derivatives. Carbodiimide coupling agents (e.g., EDC or DCC) with activating agents like HOBt are typically used to enhance reaction efficiency . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1:1.2 molar ratio of amine to acid), and maintaining anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm adamantane protons (δ ~1.6–2.1 ppm) and acetamide protons (δ ~2.0–2.3 ppm). DEPT-135 distinguishes CH, CH2, and CH3 groups .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 279.2) .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles. Use gloveboxes for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction mechanisms, such as nucleophilic substitution at the adamantane moiety. Transition state analysis identifies energy barriers, while molecular dynamics simulations predict solvent effects (e.g., DMF vs. THF). Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) and receptor binding (SPR or radioligand assays) to minimize variability .

- Batch Analysis : Compare impurity profiles (HPLC purity ≥98%) and stereochemical consistency (chiral HPLC) across studies .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources, adjusting for confounding variables like solvent choice (DMSO vs. saline) .

Q. How can the adamantane moiety be functionalized to modulate pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.